3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid 3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17413090
InChI: InChI=1S/C18H16N2O3/c1-12-9-10-20-15(7-8-17(21)22)18(19-16(20)11-12)13-3-5-14(23-2)6-4-13/h3-11H,1-2H3,(H,21,22)/b8-7+
SMILES:
Molecular Formula: C18H16N2O3
Molecular Weight: 308.3 g/mol

3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

CAS No.:

Cat. No.: VC17413090

Molecular Formula: C18H16N2O3

Molecular Weight: 308.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid -

Specification

Molecular Formula C18H16N2O3
Molecular Weight 308.3 g/mol
IUPAC Name (E)-3-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Standard InChI InChI=1S/C18H16N2O3/c1-12-9-10-20-15(7-8-17(21)22)18(19-16(20)11-12)13-3-5-14(23-2)6-4-13/h3-11H,1-2H3,(H,21,22)/b8-7+
Standard InChI Key LNSAHEYWXCTOCS-BQYQJAHWSA-N
Isomeric SMILES CC1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)OC
Canonical SMILES CC1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid (CAS 727652-34-8) possesses the molecular formula C₁₈H₁₆N₂O₃ and a molar mass of 308.33 g/mol . The structure integrates three key components:

  • An imidazo[1,2-a]pyridine heterocycle, known for its electron-rich aromatic system.

  • A 4-methoxyphenyl group at the 2-position of the imidazo[1,2-a]pyridine, contributing to hydrophobic interactions and hydrogen bonding potential.

  • An acrylic acid moiety at the 3-position, enabling conjugation reactions and pH-dependent solubility .

The methoxy group (-OCH₃) enhances the compound’s lipophilicity, while the carboxylic acid group (-COOH) facilitates salt formation and derivatization.

SupplierPurityPackagingPrice (2021)
Oakwood96%100 mg$99
Chemenu97%5 g$791
Crysdot97%5 g$838

Pricing trends reflect scale-dependent costs, with bulk purchases reducing per-gram expenses .

Applications in Research

Medicinal Chemistry

  • Drug Discovery: Serves as a lead compound for optimizing pharmacokinetic properties. The acrylic acid group allows prodrug strategies via esterification .

  • Targeted Therapy: Functionalization with targeting ligands (e.g., folate) could enhance specificity for cancer cells.

Material Science

  • Polymer Synthesis: The acrylic acid moiety enables incorporation into copolymers for pH-responsive drug delivery systems.

  • Coordination Chemistry: Potential as a ligand for metal-organic frameworks (MOFs) due to carboxylate-metal binding affinity.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey FeatureBioactivity
3-(2-Hydroxy-4-methoxy-phenyl)-acrylic acid C₁₀H₁₀O₄Phenolic hydroxyl groupAntioxidant, Natural Product
2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-amine C₁₅H₁₄N₃OAmine substituentGPCR modulation (hypothesized)

The absence of a hydroxyl group in 3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid reduces antioxidant potential compared to but enhances metabolic stability.

Challenges and Future Directions

  • Synthetic Optimization: Developing cost-effective, scalable routes to improve accessibility for preclinical studies.

  • Target Identification: High-throughput screening to elucidate precise molecular targets.

  • Toxicology Profiles: Assessing in vitro and in vivo safety to guide therapeutic development.

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